molecular formula C14H18ClN2+ B1654588 Pyridinium, 1,1'-tetramethylenebis-, dichloride CAS No. 25057-79-8

Pyridinium, 1,1'-tetramethylenebis-, dichloride

Cat. No.: B1654588
CAS No.: 25057-79-8
M. Wt: 249.76 g/mol
InChI Key: IUUCWXVIQNQSFQ-UHFFFAOYSA-M
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Description

Pyridinium, 1,1'-tetramethylenebis-, dichloride, also known as 1,1'-tetramethylenebis(pyridinium chloride), is a chemical compound with the molecular formula C14H18Cl2N2 and a molecular weight of 285.219 g/mol. This compound is a type of viologen, which are known for their redox properties and ability to form stable complexes with various ions and molecules.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized by reacting pyridine with 1,1'-tetramethylenebis(chloroform) in the presence of a strong acid catalyst. The reaction typically requires heating under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis involves a continuous flow process where pyridine and 1,1'-tetramethylenebis(chloroform) are fed into a reactor containing an acid catalyst. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form this compound oxide.

  • Reduction: The compound can be reduced to form this compound hydride.

  • Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: this compound hydride.

  • Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

Pyridinium, 1,1'-tetramethylenebis-, dichloride has several applications in scientific research:

  • Chemistry: It is used as a redox mediator in electrochemical studies and as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is employed in studies involving electron transfer processes in biological systems.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Pyridinium, 1,1'-tetramethylenebis-, dichloride exerts its effects involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. The molecular targets and pathways involved include various enzymes and proteins that are part of the electron transport chain.

Comparison with Similar Compounds

  • Methyl viologen dichloride hydrate

  • Ethyl viologen dibromide

  • 1,1'-Trimethylenebis(4-(hydroxyiminomethyl)pyridinium chloride)

  • 1-(2-chloro-1,1-dimethylethyl)pyridinium chloride

Properties

CAS No.

25057-79-8

Molecular Formula

C14H18ClN2+

Molecular Weight

249.76 g/mol

IUPAC Name

1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;chloride

InChI

InChI=1S/C14H18N2.ClH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;/h1-6,9-12H,7-8,13-14H2;1H/q+2;/p-1

InChI Key

IUUCWXVIQNQSFQ-UHFFFAOYSA-M

SMILES

C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Cl-].[Cl-]

Canonical SMILES

C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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